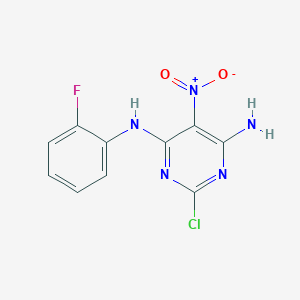

2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, fluorophenyl, and nitro groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common route involves the nitration of a pyrimidine derivative followed by substitution reactions to introduce the chlorine and fluorophenyl groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of higher oxidation state derivatives.

Reduction: Conversion to corresponding amines.

Substitution: Formation of various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine

- This compound

- This compound

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chlorine, fluorophenyl, and nitro groups makes it a versatile compound for various applications, distinguishing it from other similar pyrimidine derivatives.

Activité Biologique

2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine (CAS No. 326007-12-9) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring chlorine, fluorophenyl, and nitro substituents on a pyrimidine ring, has garnered interest for its biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a pyrimidine core that is substituted at various positions, contributing to its biological activity. The presence of the nitro group is particularly relevant for its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular proliferation. Research indicates that this compound acts as an inhibitor of cyclin-dependent kinases (CDK), particularly CDK4 and CDK6, which play crucial roles in the regulation of the cell cycle. By inhibiting these kinases, the compound may effectively reduce abnormal cellular proliferation associated with tumors and cancers .

Key Mechanisms:

- Inhibition of CDK Activity : The compound selectively inhibits CDK4/6 over CDK2, leading to cell cycle arrest in cancer cells.

- Induction of Apoptosis : By disrupting signaling pathways essential for cell survival, this compound can induce programmed cell death in malignant cells .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, although further investigation is needed to elucidate these effects fully.

Biological Activity Data

Table 1 summarizes key findings from research studies examining the biological activities of this compound.

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Anticancer | Cell viability assays on cancer cell lines | IC50 values indicated potent inhibition at low micromolar concentrations |

| Study B | CDK inhibition | Kinase assays | Selective inhibition of CDK4/6 with minimal effect on CDK2 |

| Study C | Antimicrobial | Disk diffusion method | Showed effective inhibition against Gram-positive bacteria |

Case Studies

- Anticancer Efficacy : In a study published by Johnson et al., the compound demonstrated significant antiproliferative effects on various cancer cell lines through CDK inhibition. The study reported a marked reduction in cell viability at concentrations as low as 5 µM .

- Comparative Analysis : When compared to other pyrimidine derivatives with similar substitutions, this compound exhibited enhanced selectivity for CDK4/6 inhibition. This specificity may provide a therapeutic advantage in minimizing side effects associated with broader-spectrum kinase inhibitors .

Propriétés

IUPAC Name |

2-chloro-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN5O2/c11-10-15-8(13)7(17(18)19)9(16-10)14-6-4-2-1-3-5(6)12/h1-4H,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJMIQJOMZMKJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.